molecular formula C19H21NO5S B6413322 5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261937-53-4

5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413322
CAS RN: 1261937-53-4
M. Wt: 375.4 g/mol
InChI Key: VIOFQGUWMVINLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% (5-MOPB) is a synthetic compound with a wide range of applications in scientific research. It is a white to off-white powder, with a molecular weight of 464.56 g/mol and a melting point of 180-183°C. 5-MOPB is mainly used as an inhibitor of protein kinases, and has been studied for its potential use in treating various diseases.

Mechanism of Action

5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% works by inhibiting the activity of protein kinases. It binds to the active site of the enzyme, preventing it from catalyzing the phosphorylation of its substrates. This inhibition of protein kinase activity can lead to changes in cellular processes and can be used to study the effects of protein kinases on various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% depend on the specific protein kinase being inhibited. In general, the inhibition of protein kinases can lead to changes in cell growth and differentiation, as well as changes in gene expression and protein synthesis. In addition, 5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been studied for its potential use in treating various diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments is its ability to selectively inhibit protein kinases. This makes it a useful tool for studying the effects of protein kinases on various cellular processes. However, there are some limitations to using 5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments. For example, it is difficult to control the concentration of 5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in the sample, and it is possible that the compound may not be completely selective for the target protein kinase.

Future Directions

The potential applications of 5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% are vast, and there are many directions in which the compound could be explored in the future. For example, 5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to study the effects of protein kinases on cancer cell growth and differentiation, and it could also be used to develop new treatments for various diseases. Additionally, 5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to study the effects of protein kinases on other cellular processes, such as metabolism and signal transduction. Finally, 5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to study the effects of protein kinases on the development of drug resistance in bacteria and other organisms.

Synthesis Methods

5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized from piperidine and 4-sulfamoylbenzoic acid. The reaction is catalyzed by an acid, typically sulfuric acid, and the product is isolated by recrystallization. The synthesis of 5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is relatively simple, and the compound can be prepared in a few steps.

Scientific Research Applications

5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is used in scientific research as an inhibitor of protein kinases. It has been found to be a useful tool for studying the effects of protein kinases on various cellular processes, such as cell growth and differentiation. In addition, 5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been studied for its potential use in treating various diseases.

properties

IUPAC Name

5-methoxy-2-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-25-15-7-10-17(18(13-15)19(21)22)14-5-8-16(9-6-14)26(23,24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOFQGUWMVINLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692387
Record name 4-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

CAS RN

1261937-53-4
Record name 4-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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